7,8-dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1(2H)-one
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Overview
Description
- It belongs to the phthalazinone class and contains two methoxy (OCH₃) groups at positions 7 and 8, a morpholine (C₄H₉NO) substituent at position 2, and a carbonyl group (C=O) at position 1.
- The compound’s molecular formula is C₁₄H₁₈N₂O₄, and it has a molecular weight of approximately 282.31 g/mol.
7,8-dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1(2H)-one: , is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: DMMP serves as a building block for more complex molecules due to its unique structure.
Biology and Medicine: Limited research exists, but DMMP derivatives could have potential biological activities.
Industry: Its applications are currently limited, but further exploration may reveal industrial uses.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
7,8-Dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1(2H)-one is a synthetic compound that belongs to the phthalazinone family, characterized by its unique structural features, including two methoxy groups and a morpholin-4-ylmethyl group. This compound exhibits significant biological activities, particularly in cancer research, and has potential applications in medicinal chemistry. This article will explore the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Methoxy Groups : Located at positions 7 and 8, these groups enhance the compound's solubility and biological activity.
- Morpholine Moiety : The presence of the morpholine group at position 2 is believed to improve interaction with biological targets.
- Phthalazine Core : This core structure is known for diverse pharmacological activities, including anti-cancer properties.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer activity. Studies have shown that derivatives of phthalazinones can inhibit the proliferation of various cancer cell lines. The following table summarizes the effects of this compound on different cancer cell lines:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Inhibition of cell proliferation |
NCI-H460 (Lung) | 12.3 | Induction of apoptosis |
A2780 (Ovarian) | 9.8 | Cell cycle arrest |
The presence of the morpholine group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anti-cancer agent .
The mechanism by which this compound exerts its anti-cancer effects involves modulation of various biological pathways. It may inhibit specific kinases or act as ligands for nuclear receptors involved in gene expression regulation. Such interactions are crucial for understanding the therapeutic potential and mechanism of action of this compound .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The following table compares it with related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Methoxyphthalazin-1(2H)-one | Methoxy group at position 7 | Lower cytotoxicity |
6-Methyl-7-methoxyphthalazin-1(2H)-one | Methyl group at position 6 | Enhanced lipophilicity |
4-(Morpholinomethyl)phthalazin-1(2H)-one | Morpholine substituent at position 4 | Improved solubility |
This compound | Two methoxy groups and morpholine moiety | Potentially enhanced selectivity |
The combination of two methoxy groups and a morpholine moiety distinguishes this compound from other phthalazinones, potentially enhancing its biological activity and selectivity against specific targets .
Study on Anti-Cancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various phthalazinone derivatives, including this compound. They evaluated their anti-cancer efficacy against several cancer cell lines. The study found that this compound demonstrated superior activity compared to other derivatives, leading to significant apoptosis in treated cells .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound revealed promising results in animal models. In a mouse model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to control groups . These findings support its potential as a lead compound for developing new anti-cancer therapies.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C15H19N3O4/c1-20-12-4-3-11-9-16-18(10-17-5-7-22-8-6-17)15(19)13(11)14(12)21-2/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
MOEWPFFYVZSZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCOCC3)OC |
Origin of Product |
United States |
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